molecular formula C12H13NO B033984 1-Naphthalenemethanamine, 4-methoxy- CAS No. 101931-31-1

1-Naphthalenemethanamine, 4-methoxy-

Cat. No. B033984
CAS RN: 101931-31-1
M. Wt: 187.24 g/mol
InChI Key: IVBVTJRJXOWINB-UHFFFAOYSA-N
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Description

“1-Naphthalenemethanamine, 4-methoxy-” is a chemical compound with the molecular formula C12H13NO. It is used in the synthesis of 3-(4-hydroxy-1-naphthoxy)lactic acid (4-HO-NLA) .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 1-naphthol with a diluted alkali solution. A phase transfer catalyst is added, followed by dimethyl carbonate. The reaction is carried out at a temperature of 60-85°C and maintained for 3-6 hours .

Scientific Research Applications

Gene Regulation Research

SBI-0087702 is a featured product for gene regulation research . It’s used in studies that aim to understand how genes are activated or deactivated in response to various stimuli, which is crucial in fields like genetics, molecular biology, and biomedical research .

Melanoma Research

This compound has been found to promote the cytoplasmic localization of ATF2 in melanoma cells . By influencing the location of this transcription factor within the cell, it can affect the expression of certain genes and potentially slow the growth and motility of melanoma cells .

Apoptosis Studies

SBI-0087702-induced translocation of ATF2 to the mitochondria results in increased apoptosis due to loss of mitochondrial membrane integrity . This makes it a valuable tool in researching programmed cell death, which is a key process in development, disease, and aging .

Phosphorylation Inhibition

SBI-0087702 has been shown to inhibit ATF2 phosphorylation on Thr52 by PKCε . This inhibition can affect various cellular processes, including cell growth, differentiation, and survival .

Chemical Synthesis

1-Naphthalenemethanamine, 4-methoxy- can be used as a reagent in chemical synthesis . For example, it has been used in the preparation of key intermediates required for the synthesis of terbinafine .

Air Quality Monitoring

This compound has been used as a reagent for the determination of isocyanates in air by UV or fluorescence detection . This application is important in environmental monitoring and occupational health .

properties

IUPAC Name

(4-methoxynaphthalen-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBVTJRJXOWINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275638
Record name 1-naphthalenemethanamine, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenemethanamine, 4-methoxy-

CAS RN

101931-31-1
Record name 1-naphthalenemethanamine, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxynaphthalen-1-ylmethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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